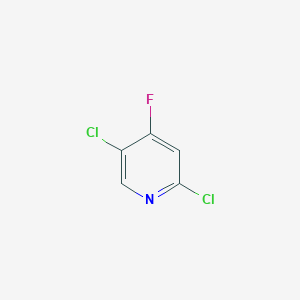
rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Safety and Hazards
The safety and hazards associated with “rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and emergencies .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans typically involves the resolution of racemic mixtures to obtain the desired enantiomer. One common method is the reaction of a racemic mixture with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers that can be separated based on their different physical properties . The separated diastereomers are then hydrolyzed to yield the enantiomerically pure compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale resolution techniques and the use of flow microreactor systems to enhance efficiency and sustainability . These methods allow for the continuous production of the compound with high purity and yield.
化学反応の分析
Types of Reactions
rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions are carried out using reducing agents to obtain the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
rac-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride, trans: This compound shares a similar pyrrolidine core but differs in its functional groups.
rac-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride, trans: Another closely related compound with a carboxylic acid functional group.
Uniqueness
rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
特性
CAS番号 |
2108925-75-1 |
|---|---|
分子式 |
C6H13ClN2O |
分子量 |
164.63 g/mol |
IUPAC名 |
(3S,4S)-4-methylpyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4-2-8-3-5(4)6(7)9;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H/t4-,5-;/m1./s1 |
InChIキー |
SVGDMAWCGANMMY-TYSVMGFPSA-N |
異性体SMILES |
C[C@@H]1CNC[C@H]1C(=O)N.Cl |
正規SMILES |
CC1CNCC1C(=O)N.Cl |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



